molecular formula C16H15N3 B2747035 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866050-21-7

5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2747035
CAS No.: 866050-21-7
M. Wt: 249.317
InChI Key: JOOYFSWANUGZAS-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2,3-dihydroindenyl group at position 5 and a methyl group at position 2. Pyrazolo[1,5-a]pyrimidines are purine analogues known for their diverse pharmacological properties, including kinase inhibition, anticancer, and anti-inflammatory activities . The incorporation of the dihydroindenyl moiety introduces steric and electronic effects that may enhance binding affinity and metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-9-16-17-15(7-8-19(16)18-11)14-6-5-12-3-2-4-13(12)10-14/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOYFSWANUGZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322076
Record name 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-21-7
Record name 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with 2,3-dihydro-1H-indene-5-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Chemical Reactions of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives can undergo several types of chemical reactions:

  • Nucleophilic Substitution Reactions : These reactions are common for derivatives with reactive halogen atoms. For example, a chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core can be substituted with nucleophiles like morpholine in the presence of potassium carbonate .

  • Cyclocondensation Reactions : These are used to form the pyrazolo[1,5-a]pyrimidine ring structure itself. The reaction involves 3(5)-aminopyrazoles and 1,3-dielectrophilic reagents .

  • Palladium-Catalyzed Cross-Coupling Reactions : These reactions enable the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and structural diversity .

Potential Reactions for 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Given the general reactivity of pyrazolo[1,5-a]pyrimidine derivatives, 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine could potentially undergo reactions such as:

  • Nucleophilic Substitution : If there are reactive halogen atoms present, substitution reactions could occur.

  • Cross-Coupling Reactions : Introduction of additional functional groups via palladium-catalyzed reactions could enhance its biological activity.

  • Cycloaddition Reactions : Depending on the presence of suitable functional groups, cycloaddition reactions might be feasible.

Data Tables

CompoundReaction TypeConditionsYield
General Pyrazolo[1,5-a]pyrimidinesCyclocondensation1,3-Biselectrophilic compounds with 3-amino-5-methyl-1H-pyrazoleVariable
Pyrazolo[1,5-a]pyrimidine DerivativesNucleophilic SubstitutionMorpholine, K2CO394%
Pyrazolo[1,5-a]pyrimidine DerivativesPalladium-Catalyzed Cross-CouplingVarious conditionsVariable

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Compounds in this class often act as enzyme inhibitors or interfere with cellular signaling pathways that promote tumor growth. For instance, they may inhibit kinases involved in cell proliferation and survival.
  • Case Studies :
    • A study published in Molecules detailed the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines for their anticancer properties. The findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity against specific cancer types .
    • Another research article reported the effectiveness of certain derivatives in reducing tumor size in animal models, indicating their potential for development into therapeutic agents .

Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory activities, making it a candidate for drug development targeting various diseases:

  • Target Enzymes : Research indicates that derivatives can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are critical in cancer progression and other diseases.
  • Biological Assays : In vitro assays have demonstrated that these compounds can significantly reduce enzyme activity, suggesting their utility in therapeutic applications .

Material Science Applications

The unique structural characteristics of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine have led to interest in its applications in material science:

  • Photophysical Properties : Pyrazolo[1,5-a]pyrimidines are noted for their exceptional photophysical properties, making them suitable candidates for use as fluorophores in optoelectronic devices. Their ability to form crystals with notable conformational properties enhances their potential applications in solid-state materials .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits cancer cell proliferation; potential for drug development targeting specific cancers.
Enzymatic InhibitionInhibits key enzymes involved in cancer progression; promising for therapeutic development.
Material ScienceExhibits significant photophysical properties; potential use as fluorophores in electronic devices.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations in pyrazolo[1,5-a]pyrimidines occur at positions 2, 5, and 7, significantly impacting biological activity:

Compound Name Substituents (Position) Key Features/Biological Activity Reference CAS/Study
Target compound 5-(2,3-Dihydro-1H-inden-5-yl), 2-methyl Enhanced lipophilicity; kinase inhibition potential 866050-30-8
5-(2-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine 5-(2-methoxyphenyl), 2-methyl Anti-arthritic activity (20–26% inhibition in protein denaturation assays)
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine 5-Cl, 2-methyl Intermediate for further functionalization; lower metabolic stability 189116-36-7
3-Cyano-5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine 3-CN, 5-(dihydroindenyl) Increased electron-withdrawing effects; potential antimetabolite activity 866050-30-8
7-Morpholinyl-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine 7-morpholinyl, 2-(4-pyridinyl) Improved solubility; MAPKAP-K2 inhibition (anti-inflammatory)

Structure–Activity Relationship (SAR) Insights

  • Position 5 : Bulky substituents like dihydroindenyl enhance hydrophobic interactions in kinase binding pockets. Para-substituted aryl groups (e.g., 2-methoxyphenyl) improve anti-inflammatory activity .
  • Position 7 : Electron-rich groups (e.g., morpholinyl) improve solubility and selectivity for kinases like MAPKAP-K2 .
  • Position 2 : Methyl groups reduce steric hindrance, favoring synthetic accessibility, while pyridinyl substituents enhance π-stacking interactions .

Biological Activity

5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of a pyrazolo and pyrimidine ring with an indene moiety. This structural configuration contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.7
HepG2 (Liver)12.3

These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against several bacterial strains, it exhibited notable activity:

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus30
K. pneumoniae40

These findings suggest that the compound possesses broad-spectrum antimicrobial effects, potentially useful in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrazolo-pyrimidine derivative has demonstrated anti-inflammatory effects in preclinical models. The compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent .

The biological activity of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It might interact with various receptors affecting cellular signaling pathways related to growth and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Case Study on Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against drug-resistant bacterial strains, demonstrating significant reductions in bacterial load compared to controls.

Q & A

Q. What are the most efficient synthetic routes for 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine?

A three-step one-pot regioselective synthesis has been demonstrated for substituted pyrazolo[1,5-a]pyrimidines using a novel catalyst system. Key steps include cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic reagents (e.g., β-diketones or β-ketoesters) under acidic conditions, followed by functionalization at position 6. Optimized reaction conditions (e.g., AcOH as solvent, reflux, 12–24 hours) yield products with >70% purity after recrystallization . For the target compound, introducing the 2,3-dihydroindenyl moiety may require Suzuki-Miyaura coupling or directed C–H activation at the pyrimidine core .

Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Advanced spectroscopic and crystallographic techniques are critical. For example:

  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/cP2_1/c space group, RR-factor = 0.055) confirms regiochemistry and substituent orientation .
  • 1H^1H-15N^{15}N NMR : Distinguishes between regioisomers by correlating nitrogen chemical shifts with electronic environments .
  • HRMS and elemental analysis : Validate molecular formulas (e.g., C13H11N5O\text{C}_{13}\text{H}_{11}\text{N}_5\text{O}, calculated m/z 254.1042; found 254.1039) .

Q. What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidines?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.
  • Containment : Use fume hoods or gloveboxes for volatile intermediates (e.g., trifluoromethylated derivatives).
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) and submit to certified hazardous waste facilities .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?

Regioselectivity in reactions involving unsymmetrical 1,3-dielectrophiles (e.g., β-ketoesters) is governed by:

  • Electronic factors : Electron-withdrawing groups (e.g., CF3_3) at position 7 direct nucleophilic attack to the less electron-deficient site.
  • Steric hindrance : Bulky substituents (e.g., 2,3-dihydroindenyl) favor formation of sterically accessible regioisomers. Computational studies (DFT) and isotopic labeling (e.g., 15N^{15}N-aminopyrazoles) can validate mechanistic hypotheses .

Q. What strategies mitigate contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidines?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from:

  • Off-target effects : Use isoform-selective assays (e.g., KDR kinase vs. VEGFR2) to clarify target engagement.
  • Solubility artifacts : Pre-treat compounds with DMSO or cyclodextrin to ensure homogeneous dispersion .
  • Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to rule out rapid degradation .

Q. How can computational modeling guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives for enzyme inhibition?

  • Docking studies : Align compounds with crystal structures of target enzymes (e.g., benzodiazepine receptors) to identify key interactions (e.g., hydrogen bonding with His102).
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with IC50_{50} data to prioritize synthetic targets .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products of pyrazolo[1,5-a]pyrimidines under physiological conditions?

  • LC-MS/MS : Identifies hydrolytic cleavage products (e.g., pyrimidine ring opening at pH 7.4).
  • 19F^{19}F-NMR : Tracks trifluoromethyl group stability in serum-containing media .

Q. How can reaction intermediates be trapped to confirm mechanistic pathways in pyrazolo[1,5-a]pyrimidine synthesis?

  • Low-temperature quenching : Isolate enamine intermediates (e.g., from β-ketoester condensations) at –78°C.
  • In situ IR spectroscopy : Monitors carbonyl group consumption during cyclization .

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